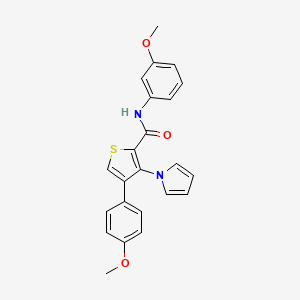
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring, two methoxyphenyl groups, and a pyrrole moiety. Its molecular formula is C18H18N2O3S with a molecular weight of approximately 342.41 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:
- Cell Line Efficacy : The compound exhibited inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM, indicating moderate to high potency in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
| HCT116 | 15.0 | Inhibition of tubulin polymerization |
- Mechanisms : The anticancer activity is attributed to multiple mechanisms including apoptosis induction, disruption of microtubule dynamics, and modulation of cell cycle progression .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- In Vitro Studies : The compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. Results indicated a significant reduction in cytokine production at concentrations above 10 µM .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Activity Against Pathogens : The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded between 3.12 µg/mL and 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin: 2.0 |
| Escherichia coli | 12.5 | Ciprofloxacin: 2.0 |
Case Studies
- Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. reported the efficacy of the compound against various cancer cell lines using MTT assays, revealing IC50 values consistent with previous findings .
- Anti-inflammatory Effects : In another investigation, the compound's ability to modulate inflammatory pathways was assessed using lipopolysaccharide-stimulated macrophages, showing significant reductions in inflammatory markers .
- Antibacterial Evaluation : A recent publication highlighted the compound's broad-spectrum antibacterial activity through disk diffusion methods, confirming its potential as a lead compound for developing new antibacterial agents .
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-10-8-16(9-11-18)20-15-29-22(21(20)25-12-3-4-13-25)23(26)24-17-6-5-7-19(14-17)28-2/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCQHDNVBADLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














